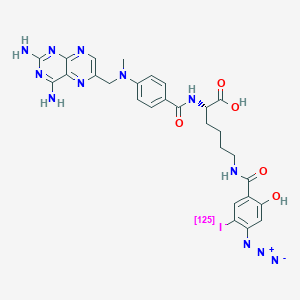
2,2-ジメチル-1,3-ジオキソラン-4-オン
説明
2,2-Dimethyl-1,3-dioxolan-4-one can be prepared via condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether.
科学的研究の応用
グリコール酸のN,N-二置換アミドの合成
2,2-ジメチル-1,3-ジオキソラン-4-オン: は、有機合成、特に様々なグリコール酸のN,N-二置換アミドの調製に使用されます。 これらの化合物は、医薬品特性を修飾するために使用できるため、医薬品化学で潜在的な用途があります .
プロドラッグ改修の中間体
この化合物は、プロドラッグの合成における中間体として機能します。 それは、プロドラッグの挙動を変えることができる改修剤を作成するために使用され、潜在的にその効力を高めたり、副作用を軽減したりすることができます .
非線形光学材料研究
2,2-ジメチル-1,3-ジオキソラン-4-オンの構造的および物理化学的特性は、非線形光学材料の研究における候補となっています。 これらの材料は、高度なフォトニックデバイスの開発に不可欠です .
リチウムイオン電池用電解質添加剤
エネルギー貯蔵の分野、特にリチウムイオン電池において、2,2-ジメチル-1,3-ジオキソラン-4-オンは電解質添加剤として調査される可能性があります。 それは、グラファイトアノード上に安定した固体電解質界面を形成するのに役立ち、これは電池の性能と寿命にとって不可欠です .
有機合成とファインケミカル
有機中間体として、この化合物はファインケミカルの合成に関与しています。 さまざまな条件下でのその反応性と安定性は、有機化学における貴重なビルディングブロックとなっています .
医薬品研究開発
医薬品研究開発において、2,2-ジメチル-1,3-ジオキソラン-4-オンは、新しい医薬品製剤を作成する可能性を探求されています。 その化学的特性は、新規治療薬の開発につながる可能性があります .
作用機序
Target of Action
2,2-Dimethyl-1,3-dioxolan-4-one is a chemical compound that is primarily used in the synthesis of various N,N-disubstituted amides of glycolic acid . These amides can have a wide range of applications, depending on their specific structures and properties .
Mode of Action
The compound is prepared via a condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether . It can then be used in the synthesis of various N,N-disubstituted amides of glycolic acid, such as N,N-diethyl-2-hydroxyacetamide, N,N-di(n-butyl)-2-hydroxyacetamide, N,N-di(n-hexyl)-2-hydroxyacetamide, 4-hydroxyacetylpiperidine, 4-hydroxyacetylmorpholine, and N-ethyl-N-phenyl-2-hydroxyacetamide .
Pharmacokinetics
Its physical properties such as boiling point (41 °c) and density (0989 g/mL at 25 °C) have been reported .
Result of Action
The result of the action of 2,2-Dimethyl-1,3-dioxolan-4-one is the synthesis of various N,N-disubstituted amides of glycolic acid . These amides can have a wide range of applications, depending on their specific structures and properties .
Action Environment
The action of 2,2-Dimethyl-1,3-dioxolan-4-one is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its synthesis requires the presence of P2O5 in diethyl ether . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH and the presence of other chemicals in the environment .
特性
IUPAC Name |
2,2-dimethyl-1,3-dioxolan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(2)7-3-4(6)8-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUCOZWILDFXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403513 | |
| Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4158-86-5 | |
| Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-1,3-dioxolan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2,2-Dimethyl-1,3-dioxolan-4-one and its derivatives?
A: A novel method for synthesizing 2,2-Dimethyl-1,3-dioxolan-4-one has been reported []. Additionally, arylmethylene-substituted derivatives can be efficiently synthesized via Horner-Wadsworth-Emmons (HWE) alkenations of aromatic aldehydes with a specific phosphonate reagent [, ]. This method provides good yields (79-88%) and predominantly the E-configured products.
Q2: How does 2,2-Dimethyl-1,3-dioxolan-4-one react with amines?
A: 2,2-Dimethyl-1,3-dioxolan-4-one reacts with secondary amines to yield amides of glycolic acid [, ]. This reaction offers a convenient route to access these valuable compounds.
Q3: Can 2,2-Dimethyl-1,3-dioxolan-4-one derivatives be used in the synthesis of natural products?
A: Yes, arylmethylene-substituted 2,2-dimethyl-1,3-dioxolan-4-ones have been employed in the synthesis of (Z)-configured pulvinones [, ]. These compounds are naturally occurring pigments with various biological activities. The synthesis involves a tandem Claisen condensation/transesterification reaction with arylacetate enolates.
Q4: What is the polymerization behavior of 2,2-Dimethyl-1,3-dioxolan-4-one?
A: Research indicates that 2,2-Dimethyl-1,3-dioxolan-4-one undergoes radical copolymerization with various monomers like styrene, methyl methacrylate, and vinyl acetate []. Notably, the polymerization occurs selectively at the vinyl group without any ring-opening, highlighting its potential for creating novel polymers.
Q5: Have computational studies been conducted on 2,2-Dimethyl-1,3-dioxolan-4-one?
A: Yes, ab initio molecular orbital calculations have been performed on 2,2-Dimethyl-1,3-dioxolan-4-one to investigate its reactivity compared to similar compounds like methyl α-methoxyacrylate and vinyl ether []. These calculations provide insights into the electronic structure and reactivity of this molecule.
Q6: What is known about the photochemical behavior of 2,2-Dimethyl-1,3-dioxolan-4-one derivatives?
A: Studies on 5-deoxy-1,2-O-isopropylidene-β-D-threo-pentofuranos-3-ulose, a 2,2-Dimethyl-1,3-dioxolan-4-one derivative, show its propensity to undergo photo-induced rearrangements and ring expansions upon UV irradiation []. The products formed are dependent on factors like solvent and temperature.
Q7: Can 2,2-Dimethyl-1,3-dioxolan-4-one derivatives undergo Pummerer-type cyclizations?
A: Yes, a Pummerer-type cyclization has been developed using N-benzyl glyoxamides, which can be prepared from 2,2-dimethyl-1,3-dioxolan-4-one []. This reaction leads to the formation of 4-sulfanyltetrahydroisoquinolinones, which are important intermediates in the synthesis of ecteinascidin 597 analogues, a potent anti-tumour natural product [].
Q8: Are there any known applications of 2,2-Dimethyl-1,3-dioxolan-4-one in materials science?
A: While not explicitly discussed in the provided papers, the polymerization behavior of 2,2-Dimethyl-1,3-dioxolan-4-one [] suggests its potential use in developing novel polymeric materials. Further research in this area could explore its applicability in various material science domains.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















